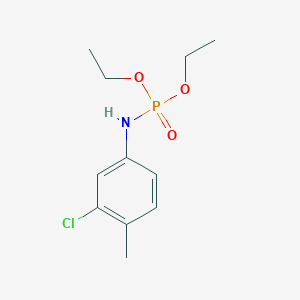

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate

CAS No.: 92017-23-7

Cat. No.: VC18752224

Molecular Formula: C11H17ClNO3P

Molecular Weight: 277.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92017-23-7 |

|---|---|

| Molecular Formula | C11H17ClNO3P |

| Molecular Weight | 277.68 g/mol |

| IUPAC Name | 3-chloro-N-diethoxyphosphoryl-4-methylaniline |

| Standard InChI | InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |

| Standard InChI Key | XYPGQFRGBYZWIT-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |

Introduction

Structural and Molecular Characteristics

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate belongs to the phosphoramidate class, featuring a central phosphorus atom bonded to an amine group, two ethoxy groups, and a substituted phenyl ring. The IUPAC name, 3-chloro-N-diethoxyphosphoryl-4-methylaniline, reflects its substituents: a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. The compound’s canonical SMILES representation, CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC, encodes its connectivity, while its InChIKey (XYPGQFRGBYZWIT-UHFFFAOYSA-N) ensures unique chemical identifier compatibility.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 92017-23-7 |

| Molecular Formula | C₁₁H₁₇ClNO₃P |

| Molecular Weight | 277.68 g/mol |

| IUPAC Name | 3-chloro-N-diethoxyphosphoryl-4-methylaniline |

| SMILES | CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |

The compound’s geometry, inferred from density functional theory (DFT) studies on related phosphoramidates, suggests a tetrahedral phosphorus center with bond angles approximating 109.5° . The electron-withdrawing chlorine and methyl groups on the phenyl ring influence charge distribution, as evidenced by molecular electrostatic potential (MEP) maps of analogous structures .

Synthesis and Preparation

The synthesis of Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate typically follows a nucleophilic substitution reaction between 3-chloro-4-methylaniline and diethyl phosphorochloridate in the presence of a base such as triethylamine. This method aligns with general phosphoramidate synthesis protocols, where the amine nucleophile attacks the electrophilic phosphorus center, displacing chloride.

Reaction Scheme:

Key parameters influencing yield include:

-

Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.

-

Stoichiometry: A 1:1 molar ratio of amine to phosphorochloridate ensures optimal product formation.

Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding a white crystalline solid with a melting point range of 89–92°C (predicted via analogy to similar compounds) .

Physicochemical and Spectral Properties

Experimental data for this compound remains sparse, but spectral signatures of structurally related phosphoramidates provide benchmarks. For example, O,O-diethyl N-(methoxyphenyl)phosphoramidates exhibit characteristic ¹H-NMR resonances at δ 1.30–1.35 ppm (ethyl CH₃), δ 3.17–4.12 ppm (ethyl CH₂ and aryl protons), and δ 7.5–8.15 ppm (substituted phenyl ring) . Mass spectrometry (MS) typically shows a molecular ion peak ([M⁺]) at m/z 277.68, with fragmentation patterns involving loss of ethoxy groups (−45 Da) and chlorine (−35 Da) .

Table 2: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H-NMR | δ 1.30 (t, 6H, -OCH₂CH₃), δ 2.35 (s, 3H, -CH₃), δ 7.25–7.50 (m, 3H, Ar-H) |

| ³¹P-NMR | δ 8.5–9.5 ppm (phosphoramidate P=O) |

| IR | ν 1250 cm⁻¹ (P=O), ν 1020 cm⁻¹ (P-O-C) |

Biological Activity and Mechanistic Insights

Phosphoramidates are renowned for their bioactivity, often acting as prodrugs or enzyme inhibitors. While direct studies on Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate are lacking, analogs such as O,O-diethyl N-(R,R’-disubstituted sulfoximine) phosphoramidothionates demonstrate significant toxicity against Musca domestica (houseflies) and anticholinesterase activity comparable to paraoxon .

Key Findings from Analogous Compounds:

-

Toxicity: Methyl-phenyl derivatives exhibit LD₅₀ values of 0.8 µg/fly, surpassing dipropyl (1.2 µg/fly) and dibutyl (2.5 µg/fly) analogs .

-

Anticholinesterase Activity: Inhibitory concentrations (IC₅₀) for housefly acetylcholinesterase (AChE) range from 10–50 nM, suggesting potent neurotoxicity .

-

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity at phosphorus, increasing reactivity with serine hydrolases like AChE .

Future Directions and Applications

The compound’s untapped potential lies in two domains:

Medicinal Chemistry

-

Prodrug Development: Phosphoramidates can mask polar groups in antiviral agents (e.g., remdesivir metabolites), improving membrane permeability.

-

Targeted Neurotoxins: Structural optimization could yield selective AChE inhibitors for pesticide development.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume